
2,2-Difluoro-3-iodocycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-iodocycloheptan-1-one is an organic compound with the molecular formula C7H9F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a cycloheptanone ring
Preparation Methods
The synthesis of 2,2-Difluoro-3-iodocycloheptan-1-one typically involves the introduction of fluorine and iodine atoms into a cycloheptanone precursor. One common method includes the halogenation of cycloheptanone using reagents such as iodine and a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the halogen atoms.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
2,2-Difluoro-3-iodocycloheptan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may lead to the formation of a corresponding carboxylic acid, while reduction could yield a cycloheptanol derivative.
Addition Reactions: The fluorine atoms can participate in addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-3-iodocycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors due to its ability to interact with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes the investigation of its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as fluorinated polymers, which have applications in various industrial sectors.
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-iodocycloheptan-1-one exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with carbon atoms, influencing the compound’s reactivity and stability. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions are crucial in the compound’s ability to participate in various chemical and biological processes.
Comparison with Similar Compounds
2,2-Difluoro-3-iodocycloheptan-1-one can be compared with other halogenated cycloheptanones, such as:
2,2-Dichloro-3-iodocycloheptan-1-one: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
2,2-Difluoro-3-bromocycloheptan-1-one:
2,2-Difluoro-3-chlorocycloheptan-1-one: Another variant with chlorine, offering a different set of chemical properties and applications.
The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2,2-difluoro-3-iodocycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IO/c8-7(9)5(10)3-1-2-4-6(7)11/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFPFIRHCCPUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C(C1)I)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
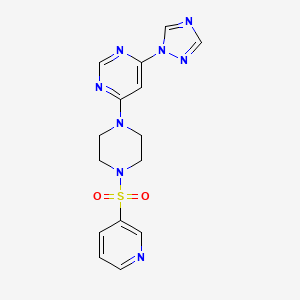
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2556537.png)
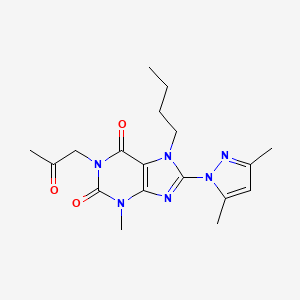
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2556540.png)
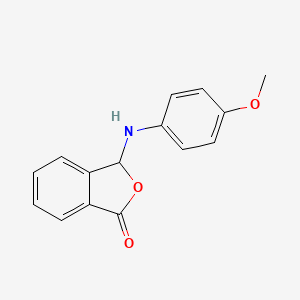
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2556542.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556546.png)
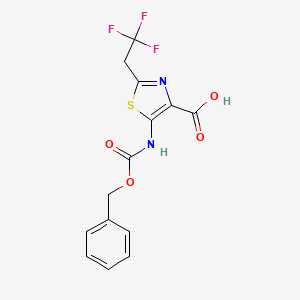
![(3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID](/img/structure/B2556549.png)
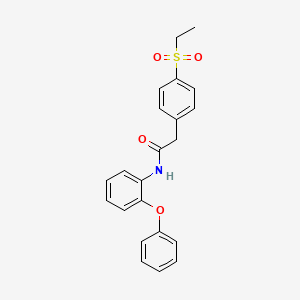

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2556555.png)

